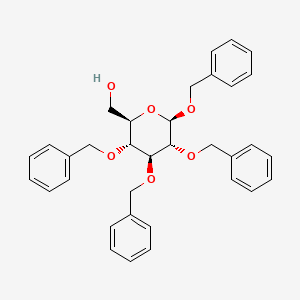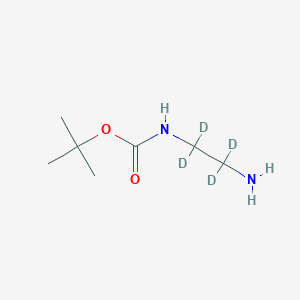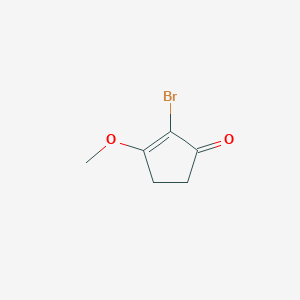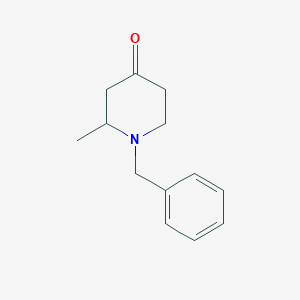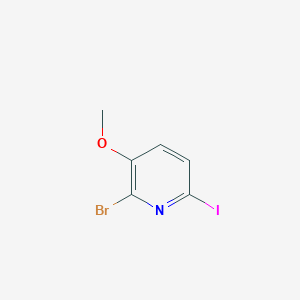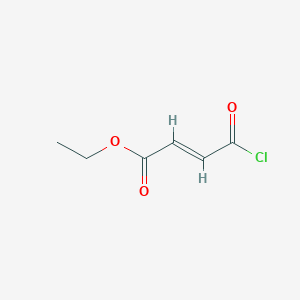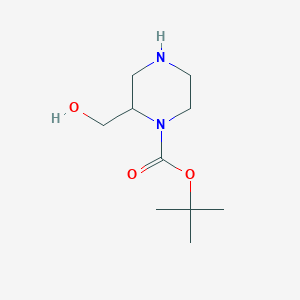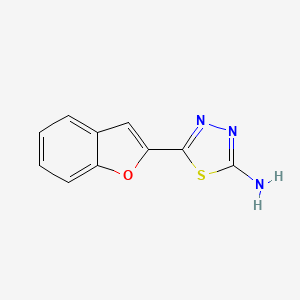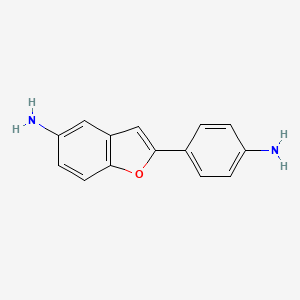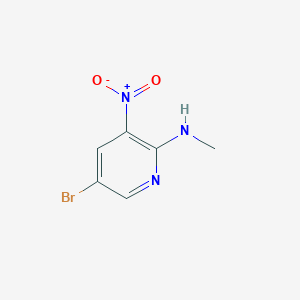
5-Bromo-N-methyl-3-nitropyridin-2-amine
Übersicht
Beschreibung
The compound 5-Bromo-N-methyl-3-nitropyridin-2-amine is a brominated and nitrated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. Its molecular structure includes a pyridine ring substituted with a bromo group, a nitro group, and a methylamino group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related brominated and nitrated pyridine derivatives has been explored in several studies. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process involving regioselective methoxylation, oxidation, and nucleophilic substitution, followed by bromination and hydrolysis, yielding the final product with an overall yield of 67% . Similarly, the amination of bromo-nitropyrazoles, which are structurally related to pyridines, was performed using aqueous ammonia or a copper catalyst, depending on the isomer, to obtain the corresponding amino derivatives . These methods highlight the importance of regioselectivity and the choice of reagents in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of bromo-nitropyridine derivatives has been studied using various spectroscopic and computational methods. Quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provided insights into its molecular geometry, electronic structure, and vibrational characteristics. Density Functional Theory (DFT) calculations were used to predict vibrational frequencies and molecular properties, which were compared with experimental FT-IR and FT-Raman data, showing good agreement . These studies are crucial for understanding the electronic and steric effects of substituents on the pyridine ring, which can influence the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of bromo-nitropyridine derivatives in nucleophilic substitution reactions has been investigated. For example, the reaction of 3-bromo-4-nitropyridine with amines resulted in unexpected nitro-group migration products, in addition to the expected substitution products. This phenomenon was found to occur in polar aprotic solvents, indicating the influence of solvent polarity on reaction pathways . Additionally, the reactivity of 5,6-dichloro-3-nitropyrazinamine, a related nitro heterocycle, was explored, revealing its ability to undergo nucleophilic displacement, acetylation, and formation of condensed ring systems . These studies demonstrate the diverse chemical behavior of bromo-nitropyridine derivatives, which can be leveraged for the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives are influenced by their molecular structure. Theoretical calculations of 2-Amino-3-bromo-5-nitropyridine revealed its electronic parameters, such as HOMO-LUMO energies, electronegativity, and chemical potential, which are indicative of its biological activity. The compound also exhibited promising non-linear optical (NLO) properties, with a high first-order hyperpolarizability and a non-zero dipole moment, suggesting potential applications in NLO materials. Thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, were also studied, providing insights into the stability and reactivity of the compound . These properties are essential for predicting the behavior of the compound in various applications and for designing new materials with desired characteristics.
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis
- The synthesis of 5-Bromo-2-nitropyridine, a related compound, involves hydrogen peroxide oxidation. This process was optimized for large-scale production, highlighting its industrial relevance and applicability in synthesizing related compounds like 5-Bromo-N-methyl-3-nitropyridin-2-amine (Agosti et al., 2017).
Chemical Reactions and Rearrangements
- 2-Amino-3-nitropyridine, structurally similar to 5-Bromo-N-methyl-3-nitropyridin-2-amine, has been shown to form aminals via Pummerer rearrangement, indicating potential chemical reactivity pathways for similar compounds (Rakhit et al., 1979).
Nucleophilic Substitution Reactions
- 3-Bromo-4-nitropyridine, a compound closely related to 5-Bromo-N-methyl-3-nitropyridin-2-amine, undergoes nucleophilic substitution reactions with amines, leading to products with unexpected nitro-group migration. This suggests possible similar reactions for 5-Bromo-N-methyl-3-nitropyridin-2-amine (Yao et al., 2005).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage . It’s important to handle this compound with appropriate safety measures .
Zukünftige Richtungen
While specific future directions for the use of 5-Bromo-N-methyl-3-nitropyridin-2-amine are not mentioned in the literature, its utility as a biochemical reagent suggests that it will continue to be used in various areas of life science research . Its unique properties may make it valuable for future applications in drug discovery, organic synthesis, and material science.
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPIJZGJPUGTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446490 | |
| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methyl-3-nitropyridin-2-amine | |
CAS RN |
70232-59-6 | |
| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

